4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of the nitrile group to amines.
Substitution: Halogen substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and target enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
- Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Uniqueness
4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2225146-29-0 |
---|---|
Molecular Formula |
C10H9ClN4 |
Molecular Weight |
220.7 |
Purity |
0 |
Origin of Product |
United States |
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